molecular formula C17H14F2N4O2 B278797 N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278797
M. Wt: 344.31 g/mol
InChI Key: BRZUIZDPZYVHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are critical for cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins and ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in inflammation and angiogenesis, which are processes that are also important for cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments is that it has shown potent anticancer activity in preclinical studies. However, one limitation is that it may not be effective in all types of cancer. In addition, the synthesis of this compound is complex and may be difficult to scale up for larger-scale studies.

Future Directions

There are several potential future directions for the development of N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One possibility is to investigate its use in combination with other anticancer agents, as this may enhance its efficacy. Another direction is to investigate its use in specific types of cancer, such as those that are resistant to current treatments. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other diseases besides cancer.

Synthesis Methods

The synthesis of N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves several steps. The starting material is 3-(difluoromethoxy)aniline, which is reacted with 2-pyridinecarboxaldehyde to form an intermediate. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O2/c1-11-14(10-21-23(11)15-7-2-3-8-20-15)16(24)22-12-5-4-6-13(9-12)25-17(18)19/h2-10,17H,1H3,(H,22,24)

InChI Key

BRZUIZDPZYVHQD-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)F

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.